molecular formula C9H12O2 B3165971 (3-Methyl-1,2-phenylene)dimethanol CAS No. 90534-48-8

(3-Methyl-1,2-phenylene)dimethanol

Cat. No.: B3165971
CAS No.: 90534-48-8
M. Wt: 152.19 g/mol
InChI Key: JNLHTXWFICLYEY-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-phenylene)dimethanol is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by other names such as 3-methyl-1,2-benzenedimethanol and 2,2-bis-hydroxymethyl-toluol . This compound features a benzene ring substituted with a methyl group and two hydroxymethyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methyl-1,2-phenylene)dimethanol can be synthesized through several methods. One common synthetic route involves the reduction of 3-methylphthalic anhydride using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . Another method includes the use of zinc(II) chloride as a catalyst in the presence of tetrahydrofuran at temperatures ranging from 0 to 20°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar reduction reactions with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are used under various conditions.

Major Products Formed

    Oxidation: 3-methylphthalic acid or 3-methylbenzaldehyde.

    Reduction: More saturated alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted benzene derivatives.

Scientific Research Applications

(3-Methyl-1,2-phenylene)dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-phenylene)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The aromatic ring can undergo electrophilic and nucleophilic substitutions, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzyl alcohol: Similar structure but with only one hydroxymethyl group.

    2,3-Bis(hydroxymethyl)toluene: Similar structure with two hydroxymethyl groups but different substitution pattern on the benzene ring.

Uniqueness

(3-Methyl-1,2-phenylene)dimethanol is unique due to its specific substitution pattern, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

[2-(hydroxymethyl)-3-methylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4,10-11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHTXWFICLYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the 7-methyl-1(3H)-isobenzofuranone obtained above in tetrahydrofuran (80 ml) was cooled to 0° C., and lithium borohydride (1.90 g, 87.2 mmol) was added thereto. The mixture was stirred at 60° C. for 2 hours, then cooled to 0° C., and a 2N aqueous solution of hydrochloric acid (50 ml) was added dropwise. The product was extracted with ethyl acetate, and the solvent was evaporated under reduced pressure to give an oily residue. The residue was subjected to chromatography on a silica gel (75 g) column (eluent; ethyl acetate:hexane=2:1˜1:0) to afford the title compound (4.17 g, 19% total yield from methyl 2,6-dimethylbenzoate) as an oil.
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1.9 g
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aqueous solution
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50 mL
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19%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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